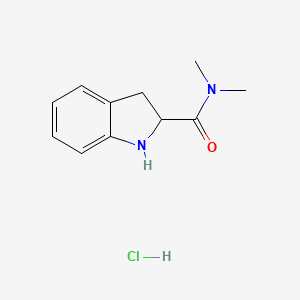

N,N-Dimethyl-indolin-2-carboxamide HCl

Description

Significance of Indoline (B122111) and Indole (B1671886) Derivatives as Privileged Scaffolds in Medicinal Chemistry

Indole and its reduced form, indoline, are bicyclic heterocyclic structures that are fundamental components of numerous natural products and synthetic compounds with a wide array of biological activities. researchgate.net Their structural features allow for diverse interactions with biological targets, leading to their designation as "privileged scaffolds" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological receptors and enzymes. researchgate.net

The indole nucleus, for instance, is found in the essential amino acid tryptophan and a vast number of alkaloids with potent pharmacological effects. researchgate.net This has spurred extensive research into indole chemistry, yielding a multitude of synthetic derivatives with applications as anti-inflammatory, antimicrobial, anticancer, and antiviral agents. nih.govnih.gov The indoline scaffold, or 2,3-dihydroindole, retains some of the key structural elements of indole while offering different three-dimensional conformations, which can be exploited in drug design. acs.orgnih.gov The development of drugs containing the indoline core has been a focus of more recent research, with derivatives showing promise in treating conditions such as cancer, bacterial infections, and cardiovascular diseases. acs.org

Overview of N,N-Dimethyl-indolin-2-carboxamide HCl as a Model Research Compound

This compound is a specific derivative of the indoline-2-carboxamide scaffold. While not a therapeutic agent itself, it serves as a valuable model compound in research. Its structure features the core indoline ring system, with a carboxamide group at the 2-position. The nitrogen of the carboxamide is substituted with two methyl groups, and the entire molecule is in the form of a hydrochloride salt.

The significance of this particular compound lies in its utility as a reference point in structure-activity relationship (SAR) studies. By systematically modifying the core scaffold and observing the effects on biological activity, researchers can elucidate the key structural requirements for a desired therapeutic effect. The N,N-dimethyl substitution, for example, allows for the investigation of the role of N-alkylation at the carboxamide position on factors such as potency, selectivity, and pharmacokinetic properties.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1400928-14-4 | sigmaaldrich.com |

| Molecular Formula | C11H15ClN2O | sigmaaldrich.com |

| IUPAC Name | N,N-dimethylindoline-2-carboxamide;hydrochloride | sigmaaldrich.com |

| InChI Key | QOBLSFZFEAOXMB-UHFFFAOYSA-N | sigmaaldrich.com |

Scope of Academic Investigation

The study of this compound and its parent scaffold extends across multiple scientific disciplines and employs a range of theoretical and experimental approaches.

The investigation of indoline-2-carboxamide derivatives is inherently interdisciplinary, involving:

Medicinal Chemistry: The design, synthesis, and optimization of novel derivatives with therapeutic potential. nih.govacs.org

Pharmacology: The in vitro and in vivo evaluation of the biological activity of these compounds against various diseases. nih.govnih.gov

Biochemistry: The study of the molecular mechanisms of action, including the identification of protein targets and the elucidation of signaling pathways.

Computational Chemistry: The use of molecular modeling and simulation to predict binding affinities, pharmacokinetic properties, and to guide the design of new compounds.

The research on indoline-2-carboxamides is underpinned by a variety of established and emerging scientific frameworks:

Structure-Activity Relationship (SAR) Studies: As mentioned, these studies are fundamental to understanding how chemical structure relates to biological function. The synthesis of libraries of related compounds, including derivatives like N,N-Dimethyl-indolin-2-carboxamide, is a key methodological approach. acs.org In the exploration of indoline-2-carboxamides as inhibitors of Trypanosoma brucei, for instance, the nature of the amine substituent at the R2 position was systematically varied, with studies showing a general trend of NHMe > NHEt > NH2 in terms of potency. acs.org

Phenotypic Screening: This approach involves testing compounds for their effects on whole cells or organisms without a preconceived notion of the molecular target. nih.gov This has been a fruitful strategy for identifying novel biological activities for indoline-2-carboxamide derivatives. For example, a phenotypic screen of a protease-focused library against Trypanosoma brucei brucei led to the identification of the indoline-2-carboxamide scaffold as a potent inhibitor. acs.orgnih.gov

Target-Based Drug Discovery: In contrast to phenotypic screening, this approach involves designing compounds to interact with a specific, known biological target. This often employs computational methods like molecular docking to predict how a compound will bind to the active site of a protein.

Synthetic Chemistry: The development of efficient and versatile synthetic routes is crucial for accessing a wide range of derivatives for biological testing. Various methods have been developed for the synthesis of the indoline-2-carboxamide core and for the introduction of diverse substituents. A common route involves the coupling of 2-indolinecarboxylic acid with an appropriate amine. acs.org

Structure

3D Structure of Parent

Properties

IUPAC Name |

N,N-dimethyl-2,3-dihydro-1H-indole-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c1-13(2)11(14)10-7-8-5-3-4-6-9(8)12-10;/h3-6,10,12H,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOBLSFZFEAOXMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CC2=CC=CC=C2N1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Routes for Indoline-2-carboxamide Scaffolds

The construction of the indoline-2-carboxamide framework is a multi-step process that relies on established organic chemistry principles. Key phases include the preparation of the indoline-2-carboxylic acid precursor, the formation of the amide linkage, and methods for the cyclization and functionalization of the heterocyclic ring.

Strategic Amide Bond Formation Approaches

The creation of the amide bond is a critical step in the synthesis of indoline-2-carboxamides. This transformation involves the coupling of an indoline-2-carboxylic acid derivative with an appropriate amine. The effectiveness of this reaction is highly dependent on the activation of the carboxylic acid moiety.

Peptide coupling reagents are widely employed to facilitate the formation of the amide bond by converting the carboxylic acid into a more reactive intermediate, thus enabling its reaction with an amine under mild conditions. jpt.comnih.gov A variety of these reagents have been successfully used for the synthesis of indole (B1671886) and indoline-2-carboxamides.

Commonly used coupling reagents include:

Carbodiimides: Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and N,N'-Dicyclohexylcarbodiimide (DCC) are frequently used, often in combination with additives like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP). nih.govnih.govnih.gov The additives help to increase reaction rates, suppress side reactions, and minimize racemization at the chiral center (C2 of the indoline (B122111) ring). nih.gov

Phosphonium Salts: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) are highly effective coupling reagents. nih.govacs.org

Uronium/Aminium Salts: Reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are known for their high efficiency. mdpi.com

The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive O-acylisourea intermediate (with carbodiimides) or an active ester (with phosphonium/uronium salts), which is then susceptible to nucleophilic attack by the amine. jpt.com

Table 1: Common Peptide Coupling Reagents and Additives

| Reagent/Additive | Full Name | Class | Common Use |

|---|---|---|---|

| EDC·HCl | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride | Carbodiimide | Amide and ester synthesis |

| HOBt | 1-Hydroxybenzotriazole | Additive | Suppress racemization, improve efficiency |

| DCC | N,N'-Dicyclohexylcarbodiimide | Carbodiimide | Amide coupling, forms insoluble urea byproduct |

| DMAP | 4-Dimethylaminopyridine | Additive/Catalyst | Acyl transfer catalyst |

| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | Phosphonium Salt | Peptide coupling |

The success of the amide coupling reaction is contingent upon carefully optimized conditions. The choice of solvent, base, and temperature plays a pivotal role in maximizing the yield and purity of the desired product.

Solvent Systems: Aprotic solvents are generally preferred for these reactions. Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and acetonitrile (ACN) are commonly used. nih.govacs.orgmdpi.com The choice of solvent can influence the solubility of reagents and the reaction rate. For instance, DMF is often used for less reactive coupling partners due to its high polarity and boiling point. acs.org

Base: An organic, non-nucleophilic base is typically required to neutralize the acid formed during the reaction and to deprotonate the amine salt, if applicable. N,N-Diisopropylethylamine (DIPEA) and triethylamine (TEA) are frequently employed for this purpose. nih.govnih.gov

Temperature: Most coupling reactions are performed at room temperature, although initial activation may be carried out at 0 °C to control the reaction rate and minimize side reactions. acs.org In cases of sterically hindered or electron-deficient reactants, gentle heating may be necessary. acs.org

Optimization studies have shown that a combination of EDC·HCl with an additive like HOBt in a solvent such as DCM or DMF, in the presence of a base like DIPEA, provides a robust and high-yielding method for the synthesis of a wide range of indole-2-carboxamides. nih.govnih.gov

Cyclization and Functionalization of the Indoline Ring System

The indoline ring, the core of the target molecule, can be synthesized through various cyclization strategies. A common approach involves the reduction of a pre-formed indole ring. google.com Alternatively, the indoline ring can be constructed directly from acyclic precursors.

Reduction of Indoles: A widely used method for preparing indolines is the chemical reduction of the corresponding indole derivative. researchgate.net For instance, indole-2-carboxylic acid or its esters can be reduced to indoline-2-carboxylic acid using reagents like tin (Sn) and hydrochloric acid (HCl) or stannous chloride (SnCl₂) in ethanol saturated with HCl gas. google.com This method is effective for creating the saturated heterocyclic ring of the indoline system.

Intramolecular Cyclization: Novel methods for constructing the indoline scaffold involve intramolecular cycloaddition reactions. For example, ynamides can react with conjugated enynes in intramolecular [4+2] cycloadditions to afford substituted indolines. acs.org Another approach is the dearomatizing cyclization of N-substituted indoles, which can be catalyzed by copper(II) triflate (Cu(OTf)₂) or trifluoromethanesulfonic acid (TfOH). rwth-aachen.de Metal-free electrochemical methods have also been developed, using an iodine mediator to enable the intramolecular C(sp²)-H amination of 2-vinyl anilines to form indolines. organic-chemistry.org

Preparation of Key Precursors and Synthetic Intermediates

The principal precursor for the synthesis of indoline-2-carboxamides is indoline-2-carboxylic acid. Several synthetic routes to this key intermediate have been established.

From Indole-2-carboxylic Acid: As mentioned, the most direct route is the reduction of commercially available indole-2-carboxylic acid or its esters. google.comresearchgate.net This precursor can be synthesized via methods like the Fischer indole synthesis from phenylhydrazine and pyruvic acid, or through the Reissert synthesis. nih.gov A method starting from o-nitrotoluene and diethyl oxalate, followed by condensation and reduction with hydrazine hydrate, has also been reported. google.com

From Phenylalanine Derivatives: Chiral indoline-2-carboxylic acid can be synthesized from amino acid precursors. For example, (S)-indoline-2-carboxylic acid can be prepared from (S)-2-bromophenylalanine through a copper-catalyzed intramolecular C-N bond formation. chemicalbook.com Another route involves the nitration of L-phenylalanine followed by an intramolecular nitro amination to form (S)-6-nitro-indoline-2-carboxylic acid, which can then be converted to the final product. researchgate.net

Enzymatic Resolution: Racemic indoline-2-carboxylic acid esters can be resolved using enzymes. Lipases can selectively hydrolyze one enantiomer of the ester, allowing for the separation of the (R)- or (S)-carboxylic acid from the unreacted ester. prepchem.com

Table 2: Selected Synthetic Routes for Indoline-2-carboxylic Acid

| Starting Material | Key Transformation(s) | Reagents | Reference |

|---|---|---|---|

| Indole-2-carboxylic acid | Reduction of indole ring | SnCl₂, HCl, Ethanol | google.com |

| (S)-2-Bromophenylalanine | Intramolecular C-N cyclization | CuCl, K₂CO₃, NMP | chemicalbook.com |

| o-Nitrotoluene & Diethyl oxalate | Condensation, Reduction | Sodium ethoxide, Hydrazine hydrate | google.com |

Dedicated Synthetic Pathways for N,N-Dimethyl-indolin-2-carboxamide HCl

While a specific, published synthetic route dedicated solely to this compound is not extensively detailed in the literature, its synthesis can be reliably accomplished by applying the general principles of amide bond formation to the indoline-2-carboxylic acid precursor. The process involves two main steps: the amide coupling reaction and the subsequent formation of the hydrochloride salt.

The synthesis commences with indoline-2-carboxylic acid, prepared via one of the methods described previously (Section 2.1.3). This acid is then coupled with dimethylamine. To achieve this, the carboxylic acid is first activated using a standard peptide coupling reagent. For example, reacting indoline-2-carboxylic acid with EDC·HCl and HOBt in an aprotic solvent like DMF or DCM would generate a reactive HOBt active ester.

This activated intermediate is then treated in situ with dimethylamine, which can be introduced as a solution in a solvent like THF or as dimethylamine hydrochloride in the presence of an additional equivalent of base (e.g., DIPEA) to liberate the free amine. The dimethylamine then acts as a nucleophile, attacking the activated carbonyl carbon to form the tertiary amide bond of N,N-Dimethyl-indolin-2-carboxamide.

Following the successful formation of the amide, the reaction mixture is worked up to isolate the free base product. To obtain the final hydrochloride salt, the purified N,N-Dimethyl-indolin-2-carboxamide is dissolved in a suitable solvent, such as diethyl ether or ethyl acetate, and treated with a solution of hydrogen chloride (HCl) in the same or a compatible solvent. The this compound then typically precipitates as a solid and can be collected by filtration, washed, and dried.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Indoline-2-carboxylic acid |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) |

| N,N'-Dicyclohexylcarbodiimide (DCC) |

| 1-Hydroxybenzotriazole (HOBt) |

| 4-Dimethylaminopyridine (DMAP) |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) |

| (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) |

| Dichloromethane (DCM) |

| N,N-Dimethylformamide (DMF) |

| Acetonitrile (ACN) |

| N,N-Diisopropylethylamine (DIPEA) |

| Triethylamine (TEA) |

| Stannous chloride (SnCl₂) |

| Copper(II) triflate (Cu(OTf)₂) |

| Trifluoromethanesulfonic acid (TfOH) |

| Indole-2-carboxylic acid |

| o-Nitrotoluene |

| Diethyl oxalate |

| (S)-2-Bromophenylalanine |

| L-Phenylalanine |

| (S)-6-Nitro-indoline-2-carboxylic acid |

| Dimethylamine |

| Dimethylamine hydrochloride |

| Hydrogen chloride (HCl) |

| Diethyl ether |

Advanced Derivatization and Structural Diversification Strategies

The generation of novel analogs from the N,N-Dimethyl-indolin-2-carboxamide scaffold hinges on sophisticated chemical transformations. These strategies are designed to systematically alter the molecule's steric and electronic properties to enhance its interaction with biological targets.

Rational Design Principles for Analog Synthesis

Rational drug design for indoline-2-carboxamide analogs is typically guided by structure-activity relationship (SAR) studies aimed at optimizing a compound's properties for a specific biological target. nih.govnih.gov Key principles involve modifying the scaffold to improve binding affinity, selectivity, and pharmacokinetic profiles. For instance, in the development of allosteric modulators for the cannabinoid CB1 receptor, SAR studies of related indole-2-carboxamides revealed that specific substituents on the indole ring and the amide moiety were crucial for potency and efficacy. nih.govacs.org

Design strategies often involve:

Target-Focused Modifications: Introducing functional groups that can form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in a target protein's binding site. rsc.org

Modulation of Physicochemical Properties: Altering lipophilicity and solubility to improve cell permeability and bioavailability. For example, replacing a carboxamide with a protonatable amine has been shown to improve water solubility in related indole series. nih.gov

Bioisosteric Replacement: Substituting parts of the molecule with chemical groups that have similar physical or chemical properties to enhance a desired biological activity or reduce toxicity. This could involve replacing the indoline core with scaffolds like benzothiophene or benzofuran. nih.govacs.org

Conformational Restriction: Introducing cyclic structures or bulky groups to lock the molecule into a specific, biologically active conformation.

Positional and Substituent Variations on the Scaffold

Systematic modification at three key positions—the indoline core, the amide nitrogen, and the N,N-dimethylamino group—allows for a thorough exploration of the chemical space surrounding the parent compound.

The aromatic benzene ring of the indoline core is a prime site for modification through electrophilic substitution or by using substituted starting materials in the initial synthesis. rsc.org SAR studies on related indole-2-carboxamides have shown that the position and nature of substituents on this ring significantly influence biological activity. acs.org

Halogenation: Introducing chloro or fluoro groups at the C5 or C6 positions can alter electronic properties and metabolic stability. For example, a 5-chloro substituent is often favored for enhancing binding affinity in CB1 allosteric modulators. nih.govacs.org

Alkylation and Arylation: Adding small alkyl groups (e.g., methyl) or aryl groups can probe steric limits within a binding pocket. Recent advances have enabled the direct and regioselective C5-alkylation of indoles using copper catalysis, a method applicable to indoline precursors. news-medical.net

Electron-Donating/Withdrawing Groups: The addition of groups like methoxy (electron-donating) or trifluoromethyl (electron-withdrawing) can modulate the electronics of the aromatic system, impacting target interactions. acs.orgmdpi.com

The amide linkage is a critical component of the scaffold, and its modification is a cornerstone of analog synthesis. The primary method for achieving this diversification is the amide coupling reaction between an indoline-2-carboxylic acid precursor and a diverse range of primary or secondary amines. nih.govhepatochem.com This reaction is typically facilitated by coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) often in the presence of additives like hydroxybenzotriazole (HOBt). nih.govnih.gov

Varying the substituents on the amide nitrogen allows for extensive exploration of SAR. The N,N-dimethylamino group of the parent compound can be replaced with a wide array of functionalities to alter steric bulk, lipophilicity, and hydrogen bonding capacity.

Common modifications include:

Alkyl Chains: Introduction of linear or branched alkyl groups.

Cycloalkyl Groups: Incorporation of moieties like cyclooctyl or adamantyl groups has been shown to yield potent mycobactericidal agents in related series. rsc.orgnih.gov

Aryl and Heteroaryl Rings: Attaching substituted phenyl, benzyl, or other aromatic systems can introduce new interactions with biological targets. nih.govtandfonline.com

Heterocyclic Rings: Replacing the dimethylamino group with rings such as piperidine, morpholine, or piperazine can improve solubility and introduce new binding vectors. acs.org

The following table summarizes various derivatization strategies for the indoline-2-carboxamide scaffold based on published research.

| Position of Modification | Type of Substituent/Variation | Synthetic Rationale | Potential Impact |

| Indoline Core (C5) | Chloro, Fluoro | Introduction of electron-withdrawing groups. | Enhance binding affinity, modulate electronics. nih.govacs.org |

| Indoline Core (C3) | Long-chain alkyl groups | Probing steric and hydrophobic interactions. | Improve potency by accessing hydrophobic pockets. acs.orgmdpi.com |

| Amide Nitrogen | N-Benzyl groups | Replacement of dimethylamino with larger aromatic groups. | Alter steric bulk and potential for pi-stacking. tandfonline.com |

| Amide Nitrogen | N-Cycloalkyl (e.g., Adamantyl) | Introduction of bulky, lipophilic groups. | Increase potency against specific targets (e.g., MmpL3). rsc.org |

| Amide Nitrogen | N-(Substituted)phenyl groups | Systematic variation of electronics and sterics on an aryl ring. | Fine-tune activity and selectivity. nih.gov |

| Amide Linker | Amine Replacement (CH2-NH) | Bioisosteric replacement of the carbonyl group. | Improve water solubility and retain potency. nih.gov |

Methodologies for Combinatorial Library Generation

Combinatorial chemistry provides a powerful tool for rapidly generating large libraries of related compounds for biological screening. nih.gov The indole and indoline-2-carboxamide scaffold is well-suited for such approaches due to the robustness and reliability of the amide coupling reaction. chimia.ch

A common strategy involves a divergent synthetic approach:

Core Synthesis: A common precursor, such as a suitably substituted indoline-2-carboxylic acid, is synthesized on a large scale.

Parallel Amidation: The core acid is then distributed into an array of reaction vessels (e.g., a 96-well plate). A diverse library of commercially available primary and secondary amines is added to the individual wells.

Automated Synthesis and Purification: The addition of coupling reagents, solvents, and subsequent workup and purification steps are often automated to increase throughput. nih.gov

This parallel synthesis approach allows for the creation of hundreds or thousands of unique N-substituted indoline-2-carboxamide analogs, where the diversity is primarily driven by the selection of the amine building blocks. This enables a comprehensive exploration of the SAR around the amide moiety, significantly accelerating the discovery of lead compounds. dntb.gov.ua

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Methodological Approaches for SAR and SMR Elucidation

The elucidation of SAR and SMR for indoline-2-carboxamide analogs employs a combination of synthetic chemistry, biological assays, and computational modeling. A primary approach involves the synthesis of a series of analogs where specific parts of the molecule, such as the indoline (B122111) ring, the carboxamide linker, or the N,N-dimethylamino group, are systematically modified. researchgate.netacs.org These compounds are then evaluated in biological assays to determine their activity, such as inhibitory concentrations (IC50) against a specific target. nih.gov

For instance, a series of 1H-indole-2-carboxamides were synthesized by varying substituents on the phenyl ring, the linker between the amide and the phenyl ring, and modifying substituents on the indole (B1671886) ring. nih.gov Computational methods, including molecular docking, are also utilized to predict how these structural changes affect the binding of the compounds to their biological targets, providing insights into the mechanism of action at a molecular level.

Impact of Indoline Ring Substituents on Biological Activity

Substituents on the indoline ring play a critical role in modulating the biological activity of this class of compounds. The nature, position, and size of these substituents can significantly influence potency and selectivity.

SAR studies have demonstrated that the introduction of halogen atoms, such as chlorine or fluorine, at the C5 position of the indole ring can enhance the modulatory potency of these compounds at the CB1 receptor. nih.gov Similarly, variations in alkyl chains at the C3 position have shown that smaller groups like hydrogen or methyl are preferred over larger groups such as ethyl for CB1 inhibitory effect. nih.gov

In the context of anti-mycobacterial activity, 4,6-dimethyl substitution on the indole ring has been shown to contribute to greater potency against a panel of mycobacteria compared to unsubstituted indole compounds. nih.gov

Table 1: Impact of Indoline Ring Substituents on Biological Activity

| Compound | Indoline Ring Substituents | Biological Target | Activity (IC50/MIC) |

|---|---|---|---|

| Analog 1 | 5-Chloro | CB1 Receptor | Enhanced Potency |

| Analog 2 | 5-Fluoro | CB1 Receptor | Enhanced Potency |

| Analog 3 | 3-Methyl | CB1 Receptor | Preferred |

| Analog 4 | 3-Ethyl | CB1 Receptor | Less Active |

Stereochemistry is a critical factor in the biological activity of chiral compounds, as it dictates the three-dimensional arrangement of atoms and thus the interaction with biological targets. For indoline-2-carboxamides, the stereochemistry at the C2 position is of particular importance. The enantiomerically pure R and S forms of 2-indolinecarboxylic acid are commercially available and serve as starting materials for the synthesis of chiral analogs. acs.org

While direct studies on N,N-Dimethyl-indolin-2-carboxamide HCl are not available, research on related indole-2-carboxamides has shown that there is no preference for a specific stereochemical orientation at the 4-position of a 4-methylcyclohexyl substituent for anti-mycobacterial activity. nih.gov

Significance of the Carboxamide Linker in Ligand-Target Interactions

The carboxamide linker is a key structural feature of this class of compounds, playing a crucial role in establishing interactions with the biological target. The presence of the carboxamide moiety in indole derivatives can lead to hydrogen bonding with various enzymes and proteins, often resulting in the inhibition of their activity. The planarity and hydrogen-bonding capacity of the amide group are important for molecular recognition.

SAR studies have shown that the carboxamide functionality is often required for biological activity. nih.gov Modifications to the linker region, such as extending it or altering its rigidity, can have a significant impact on the compound's potency and selectivity.

Contribution of the N,N-Dimethylamino Group to Functional Potency

The N,N-dimethylamino group is a common substituent in many biologically active molecules and can significantly influence their pharmacological properties. This group can affect a molecule's basicity, lipophilicity, and ability to form hydrogen bonds, all of which can impact its pharmacokinetic and pharmacodynamic profile.

In the context of related indole derivatives, it has been noted that the dimethylamine group at the C3 position of the indole ring in gramine acts as an effective leaving group in synthetic reactions. mdpi.com For 1H-indole-2-carboxamides, a dimethylamino group at the 4-position of a phenyl ring attached to the carboxamide was found to be preferred for CB1 receptor activity. nih.gov This suggests that the N,N-dimethylamino group can play a direct role in target binding and functional potency.

Analysis of Peripheral Substituents and Linker Region Effects

Beyond the core indoline ring and the N,N-dimethylamino group, peripheral substituents and modifications to the linker region can further modulate the biological activity of these compounds. For instance, in a series of 1H-indole-2-carboxamides, an electron-donating group at the 4-position of a phenyl ring attached to the linker, as well as an ethylene linker, were identified as important features for CB1 modulating activity. nih.gov

In the development of inhibitors for Trypanosoma brucei, it was found that for indoline-2-carboxamides, the potency showed a general trend of NHMe > NHEt > NH2 at the R2 position of the carboxamide, indicating that the nature of the amine substituent is a key determinant of activity. acs.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Molecular Mechanisms of Action and Target Engagement Research

Investigation of Specific Molecular and Cellular Targets (In vitro/Preclinical)

The indolin-2-carboxamide scaffold and its analogs have been the subject of extensive research to elucidate their interactions with specific biological targets. These investigations have unveiled a range of activities, from modulating key receptors in the central nervous system to inhibiting enzymes crucial for cell cycle and angiogenesis.

Receptor Modulation Research

Allosteric Modulation of Cannabinoid Receptor 1 (CB1)

The N-phenylethyl-1H-indole-2-carboxamide scaffold has been identified as a promising framework for the development of positive allosteric modulators for the human CB1 receptor. acs.org The carboxamide functional group at the 2-position of the indole (B1671886) is crucial for this stimulatory effect. acs.org Structure-activity relationship (SAR) studies have demonstrated that substitutions at various positions on the indole ring and the phenethyl moiety can significantly influence the allosteric modulation of the CB1 receptor. acs.orgacs.org

For instance, certain indole-2-carboxamides have been shown to enhance the binding of CB1 receptor agonists. nih.gov The presence of a chlorine atom at the 5-position of the indole and an alkyl group at the 3-position were found to be beneficial, though not essential, for this activity. acs.org Notably, carboxamides featuring a dimethylamino or piperidinyl group at the 4-position of the phenethyl moiety, combined with a chlorine atom at the 5-position of the indole, have demonstrated potent stimulatory activity on the CB1 receptor. acs.orgresearchgate.net

One such modulator, 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide, also known as ORG27569, was among the first allosteric modulators identified for the CB1 receptor. acs.org Further research on analogs has aimed to refine the understanding of the structural requirements for potent allosteric modulation. acs.org

| Compound | Substitution Pattern | Activity | EC50 (nM) |

| Carboxamide 13 | 5-Cl indole, 4-dimethylamino phenethyl | Positive allosteric modulator of CB1 | 50 acs.orgresearchgate.net |

| Carboxamide 21 | 5-Cl indole, 4-piperidinyl phenethyl | Positive allosteric modulator of CB1 | 90 acs.orgresearchgate.net |

Agonistic Activity Towards Transient Receptor Potential Vanilloid 1 (TRPV1)

The indole-2-carboxamide scaffold has also been explored for its potential to modulate the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, a key player in pain and inflammation pathways. mdpi.com Research has led to the development of novel and selective TRPV1 agonists based on this chemical structure. mdpi.com

In vitro studies have assessed the ability of these compounds to modulate TRPV1, evaluating their efficacy, potency (EC50), and desensitization (IC50) properties. mdpi.com A notable finding from these studies is that N-methylated analogs generally exhibit better performance compared to their -NH counterparts, which is attributed to the increased lipophilicity of the tail portion, facilitating passage across the cell membrane to reach the channel's binding site. mdpi.com

The activation of TRPV1 by agonists like capsaicin is known to induce a state of desensitization after prolonged application, leading to pain relief. mdpi.com The development of indole-2-carboxamide-based TRPV1 agonists is aimed at harnessing this mechanism for therapeutic benefit. mdpi.com

Exploration of Serotonin 5-HT6 Receptor Antagonism for Related Scaffolds

While research on N,N-Dimethyl-indolin-2-carboxamide itself as a serotonin 5-HT6 receptor antagonist is not extensively documented, studies on a related scaffold, N-(2-aminoalkyl)-1-(arylsulfonyl)indoline-3-carboxamides, have identified this class of compounds as a novel chemotype of 5-HT6 antagonists. nih.govresearchgate.net Antagonism of the 5-HT6 receptor is considered a promising strategy for the symptomatic treatment of cognitive disorders such as Alzheimer's disease. nih.govresearchgate.net The research in this area has focused on understanding the structure-activity relationships of these indoline-3-carboxamides. nih.govresearchgate.net

Enzyme Inhibition Studies

Kinase Inhibition Profiling (e.g., VEGFR, EGFR, CDK-2)

The indole-2-carboxamide scaffold has been investigated as a source of kinase inhibitors, which are crucial in cancer therapy due to their role in cell signaling pathways that control cell growth, proliferation, and differentiation.

Specifically, a series of 5-substituted-3-ethylindole-2-carboxamides were designed and synthesized with the goal of developing dual-targeted antiproliferative agents against Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). rsc.org Several of these compounds demonstrated significant antiproliferative activity against various cancer cell lines, with mean GI50 values in the nanomolar range. rsc.org Certain derivatives were identified as potent dual inhibitors of both EGFR and CDK2. rsc.orgnih.gov

Furthermore, the indolin-2-one core structure, a close relative of the indolin-2-carboxamide, is a well-established pharmacophore for kinase inhibitors. mdpi.com This structural motif is found in multi-target kinase inhibitors like indirubin, which has been shown to inhibit EGFR, Vascular Endothelial Growth Factor Receptor (VEGFR), and CDKs. mdpi.com Novel indolin-2-one based molecules have been designed and shown to have potent inhibitory action against EGFR, VEGFR-2, and CDK-2. mdpi.com For example, specific compounds have displayed nanomolar inhibitory activity against both EGFR and VEGFR-2, significantly exceeding the potency of indirubin. mdpi.com

| Compound Class | Target Kinases | Key Findings |

| 5-substituted-3-ethylindole-2-carboxamides | EGFR, CDK2 | Potent dual inhibitors with significant antiproliferative activity. rsc.orgnih.gov |

| Indolin-2-one derivatives | EGFR, VEGFR-2, CDK-2 | Nanomolar inhibitory action against EGFR and VEGFR-2; potent inhibition of CDK-2. mdpi.com |

Cellular Pathway Modulation Studies

Indole-2-carboxamide derivatives have been shown to possess significant anti-proliferative activity against various cancer cell lines. nih.govnih.gov One of the key mechanisms underlying this effect is the dual inhibition of critical cell cycle and signaling proteins, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). nih.gov

For instance, a series of 5-chloro-3-methyl-1H-indole-2-carboxamides demonstrated potent activity against A-549 (lung), MCF-7 (breast), and Panc-1 (pancreatic) cancer cell lines, with some derivatives showing greater potency than the reference drug doxorubicin. nih.gov The most effective compounds in this series were found to be potent inhibitors of both EGFR and CDK2. nih.gov

| Compound | Target(s) | Potency (IC₅₀) | Effect on Cancer Cell Lines (GI₅₀) |

| 5e | EGFR / CDK2 | EGFR: Not specified; CDK2: Not specified | GI₅₀ = 0.95 µM (more potent than doxorubicin) |

| 5d | EGFR / CDK2 | EGFR: Not specified; CDK2: IC₅₀ = 23 µM | GI₅₀ = 1.10 µM (comparable to doxorubicin) |

| 5i | EGFR / CDK2 | EGFR: Not specified; CDK2: IC₅₀ = 27 µM | GI₅₀ = 1.20 µM |

| 5k | EGFR / CDK2 | EGFR: Not specified; CDK2: IC₅₀ = 19 µM | GI₅₀ = 1.15 µM |

Data from a study on indole-2-carboxamide derivatives. nih.gov

The anti-proliferative action is often mediated by the induction of apoptosis. Studies have shown that these compounds can significantly increase the levels of key apoptotic markers, including caspases 3, 8, and 9, as well as Bax and p53, while decreasing the level of the anti-apoptotic protein Bcl-2. nih.gov The activation of both caspase-8 and caspase-9 suggests the involvement of both the extrinsic and intrinsic apoptotic pathways. nih.gov

The indolin-2-one scaffold is also present in molecules designed to modulate inflammatory pathways. Cyclooxygenase-2 (COX-2) is an inducible enzyme that is a key target for anti-inflammatory drugs. nih.govnih.gov Research has been conducted on new 1,3-dihydro-2H-indolin-2-one derivatives to evaluate their COX-2 inhibitory activities. nih.gov These studies have identified compounds with significant in vitro COX-2 inhibition, suggesting that the indolin-2-one backbone has the potential to serve as a lead structure for novel anti-inflammatory agents. nih.gov

Furthermore, related indolin-2-one derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway. mdpi.com In studies using murine macrophages, certain 3-substituted-indolin-2-one derivatives were found to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6. mdpi.com The underlying mechanism for this inhibition was traced to the regulation of the Akt, MAPKs, and NF-κB signaling pathways. mdpi.com The activation of NF-κB is a critical step in upregulating the expression of pro-inflammatory genes, including COX-2. nih.gov Therefore, by inhibiting the NF-κB pathway, these compounds can effectively suppress the inflammatory response. mdpi.com

Characterization of Binding Site Interactions

Molecular docking and simulation studies have provided insights into the binding of indole-2-carboxamide inhibitors to their target proteins, most notably MmpL3. These studies reveal that the indole scaffold fits into a specific binding pocket within the transmembrane domain of the MmpL3 protein.

The interactions are often characterized by:

Hydrophobic Interactions: The indole ring and other lipophilic parts of the molecule typically engage in hydrophobic interactions with nonpolar amino acid residues within the binding site.

Hydrogen Bonding: The carboxamide group is a key feature, with the amide nitrogen and carbonyl oxygen capable of forming hydrogen bonds with amino acid residues in the target protein, which helps to anchor the ligand in the binding pocket.

For example, in studies of indole-2-carboxamides binding to MmpL3, a hydrophobic enclosure has been observed, formed by residues such as leucine, tyrosine, phenylalanine, and isoleucine.

| Interaction Type | Potential Interacting Residues in MmpL3 | Contributing Moiety of Indole-2-Carboxamide |

|---|---|---|

| Hydrophobic | Leucine, Phenylalanine, Isoleucine, Tyrosine | Indole Ring, Aliphatic Substituents |

| Hydrogen Bonding | Polar residues in the binding pocket | Carboxamide NH and C=O |

Computational and Theoretical Chemistry Applications

Molecular Dynamics (MD) Simulations

Conformational Analysis and Ligand Flexibility Assessments

Conformational analysis is a fundamental computational method used to determine the energetically favorable three-dimensional arrangements (conformers) of a molecule. nih.govacs.org For a molecule like N,N-Dimethyl-indolin-2-carboxamide HCl, understanding its conformational landscape is crucial as its shape dictates its ability to interact with biological targets. nih.gov The flexibility of a ligand, or its ability to adopt different conformations, is a key factor in molecular recognition and binding affinity. nih.govwikipedia.org

Computational techniques such as systematic or stochastic searches, molecular dynamics simulations, and genetic algorithms are employed to explore the full range of possible conformations. wikipedia.org In a hypothetical conformational analysis of this compound, the rotation around the single bonds, particularly the bond connecting the indoline (B122111) ring to the carboxamide group, would be systematically explored to identify low-energy conformers. The resulting conformational ensemble provides insights into the molecule's inherent flexibility and the spatial arrangement of its functional groups.

Illustrative Data Table: Low-Energy Conformers of this compound

| Conformer ID | Dihedral Angle (°) (C3-C2-C=O) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 178.5 | 0.00 | 45.2 |

| 2 | -65.2 | 1.25 | 20.1 |

| 3 | 68.9 | 1.30 | 18.5 |

| 4 | 5.4 | 2.50 | 5.8 |

This table presents hypothetical data for illustrative purposes.

Investigation of Dynamic Behavior within Ligand-Target Complexes

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. nih.govresearcher.life When a ligand like this compound is bound to a biological target, such as a protein, MD simulations can provide detailed insights into the dynamic nature of their interactions. nih.govresearchgate.net These simulations can reveal fluctuations in the ligand's position and conformation within the binding site, as well as induced conformational changes in the target protein. oup.com

A hypothetical MD simulation of the this compound-protein complex would involve placing the docked ligand-protein system in a simulated physiological environment (water, ions) and calculating the forces between atoms to model their movements. The resulting trajectory would allow for the analysis of the stability of the complex, the persistence of key interactions (e.g., hydrogen bonds), and the flexibility of both the ligand and the protein's binding pocket. researchgate.net

Illustrative Data Table: Analysis of a Hypothetical 100 ns MD Simulation

| Metric | Average Value | Standard Deviation | Description |

| RMSD of Ligand (Å) | 1.5 | 0.3 | Root Mean Square Deviation of the ligand's heavy atoms from the initial docked pose, indicating stability within the binding site. |

| RMSF of Binding Site Residues (Å) | 0.8 | 0.2 | Root Mean Square Fluctuation of the protein's binding site residues, indicating their flexibility. |

| Hydrogen Bond Occupancy (%) | 75.4 | 10.2 | Percentage of simulation time a key hydrogen bond between the ligand and a specific residue is maintained. |

This table presents hypothetical data for illustrative purposes.

Pharmacophore Modeling and Virtual Screening Methodologies

Pharmacophore modeling is a technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dergipark.org.trpatsnap.com These features can include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. dovepress.com A pharmacophore model can be generated based on the structure of a known active ligand (ligand-based) or the binding site of a target protein (structure-based). patsnap.com

For this compound, a hypothetical pharmacophore model could be developed based on its key chemical features. This model would then be used as a 3D query to search large databases of chemical compounds in a process called virtual screening. researchgate.netwikipedia.org Virtual screening aims to identify other molecules that match the pharmacophore and are therefore likely to have similar biological activity. computabio.com This is a time- and cost-effective method for identifying potential new drug candidates. mmsl.cz

Illustrative Data Table: Hypothetical Pharmacophore Model for this compound

| Feature | Type | X, Y, Z Coordinates | Radius (Å) |

| 1 | Hydrogen Bond Acceptor (Oxygen of carboxamide) | 2.5, 1.8, 3.2 | 1.0 |

| 2 | Hydrophobic (Indoline ring) | 0.5, -0.2, 1.5 | 1.5 |

| 3 | Cationic (Protonated Nitrogen in HCl salt) | -1.0, 2.5, 0.8 | 1.2 |

This table presents hypothetical data for illustrative purposes.

In Silico ADMET Predictions for Research Optimization

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. nih.govsci-hub.se These predictions are crucial in the early stages of drug discovery to identify and eliminate candidates with unfavorable ADMET profiles, thereby saving significant time and resources. chemistryeverywhere.comspringernature.com

Metabolic Stability Predictions in Preclinical Models

Metabolic stability refers to a compound's susceptibility to being broken down by metabolic enzymes, primarily in the liver. nih.govcsbj.org In silico models can predict metabolic stability by identifying potential sites of metabolism on the molecule and estimating the rate of clearance. oup.com These models are often built using machine learning algorithms trained on large datasets of experimentally determined metabolic stability data. nih.gov

For this compound, a predictive model could identify the N-demethylation of the carboxamide or hydroxylation of the indoline ring as potential metabolic pathways. The predicted metabolic stability would be expressed as an in vitro half-life or intrinsic clearance value.

Illustrative Data Table: Predicted Metabolic Stability of this compound

| In Vitro Model | Predicted Half-life (t½, min) | Predicted Intrinsic Clearance (CLint, µL/min/mg protein) | Classification |

| Human Liver Microsomes | 45 | 15.4 | Moderately Stable |

| Rat Liver Microsomes | 25 | 27.7 | Low Stability |

This table presents hypothetical data for illustrative purposes.

Predictive Modeling of Blood-Brain Barrier Permeability

The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system (CNS). frontiersin.org For drugs targeting the CNS, the ability to cross the BBB is essential, while for others, it is undesirable. In silico models predict BBB permeability based on a molecule's physicochemical properties, such as lipophilicity, molecular size, and the number of hydrogen bond donors and acceptors. nih.govnih.gov

A predictive analysis of this compound would calculate these properties and use them as inputs for a quantitative structure-activity relationship (QSAR) or machine learning model to estimate its ability to permeate the BBB. oup.com The output is often expressed as the logarithm of the brain-to-plasma concentration ratio (logBB).

Illustrative Data Table: Predicted Blood-Brain Barrier Permeability of this compound

| Molecular Descriptor | Calculated Value | Contribution to BBB Permeability |

| LogP (Lipophilicity) | 2.1 | Favorable |

| Molecular Weight ( g/mol ) | 226.7 | Favorable |

| Polar Surface Area (Ų) | 32.3 | Favorable |

| Hydrogen Bond Donors | 1 (as HCl salt) | Favorable |

| Hydrogen Bond Acceptors | 1 | Favorable |

| Predicted logBB | 0.5 | Likely to be CNS penetrant |

This table presents hypothetical data for illustrative purposes.

Analytical Methodologies for Research Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for elucidating the molecular structure of N,N-Dimethyl-indolin-2-carboxamide HCl. By analyzing the interaction of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of this compound. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for an unambiguous structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the indoline (B122111) ring, the N,N-dimethylamide group, and the protonated amine. The aromatic protons on the benzene ring of the indoline core typically appear as a complex multiplet in the downfield region (approximately 6.5-7.5 ppm). The protons of the saturated five-membered ring of the indoline structure would likely resonate in the upfield region. Specifically, the proton at the C2 position, being adjacent to the carboxamide group, would show a characteristic chemical shift. The two methyl groups attached to the amide nitrogen are expected to appear as one or two singlets, depending on their magnetic equivalence, typically in the range of 2.5-3.5 ppm. The acidic proton of the hydrochloride salt would likely be observed as a broad singlet. For structurally similar indole-2-carboxamide derivatives, ¹H NMR signals for the indole (B1671886) NH have been observed at chemical shifts (δ) as high as 11.78 ppm. tandfonline.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxamide group is expected to have a characteristic downfield chemical shift, typically in the range of 160-170 ppm. mdpi.com The aromatic carbons of the indoline ring would appear in the region of 110-150 ppm, while the saturated carbons of the five-membered ring would resonate at higher field. The carbon atoms of the N,N-dimethyl groups are expected to appear in the range of 30-40 ppm.

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for Indole-2-Carboxamide Scaffolds

| Carbon Atom | Representative Chemical Shift (ppm) |

| C=O (Amide) | 161.4 |

| Aromatic C | 111.5 - 147.4 |

| Indole C2 | 131.8 |

| Indole C3 | 102.3 |

| N-CH₃ | ~30-40 |

Note: The chemical shifts are illustrative and based on data for related indole-2-carboxamide structures. mdpi.com The exact values for this compound may vary.

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The IR spectrum is obtained by measuring the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds.

The key characteristic absorption bands expected in the IR spectrum of this compound include:

N-H Stretch: A broad absorption band in the region of 2400-3200 cm⁻¹ is anticipated, corresponding to the stretching vibration of the N-H bond in the protonated indoline nitrogen (as part of the hydrochloride salt).

C=O Stretch: A strong, sharp absorption band is expected in the range of 1630-1680 cm⁻¹ due to the stretching vibration of the carbonyl group in the tertiary amide. For instance, in N-(4-chlorophenyl)-1H-indole-2-carboxamide, this peak is observed at 1639 cm⁻¹. tandfonline.com

C-N Stretch: The stretching vibration of the C-N bond in the amide and the indoline ring will likely appear in the fingerprint region, typically between 1000 and 1350 cm⁻¹.

Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (HCl Salt) | 2400-3200 | Broad, Strong |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-2960 | Medium |

| C=O Stretch (Amide) | 1630-1680 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium-Weak |

| C-N Stretch | 1000-1350 | Medium |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of this compound and confirming its elemental composition through high-resolution mass spectrometry (HRMS).

In a typical mass spectrum of the target compound, the molecular ion peak [M+H]⁺ (for the free base) would be observed. The fragmentation pattern provides additional structural information. Common fragmentation pathways for indole derivatives involve the cleavage of bonds within the heterocyclic ring and the loss of substituents. scirp.org For N,N-Dimethyl-indolin-2-carboxamide, characteristic fragments would likely result from the loss of the dimethylamino group or the entire carboxamide moiety.

Electrospray ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry (ESI-MS), particularly when the analyte is introduced via liquid chromatography (LC-MS). This method is well-suited for polar and thermally labile molecules like this compound. High-resolution mass spectrometry can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. For example, a related indole-2-carboxamide derivative, C₂₂H₂₅ClN₃O₂, showed a peak for [M+H]⁺ at m/z 398.1629 in HRESI-MS analysis. nih.gov

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its concentration. These methods are widely used in quality control and analytical research.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and for its quantification. A reversed-phase HPLC method is typically employed for compounds with this level of polarity.

A representative HPLC method would involve:

Column: A C8 or C18 stationary phase is commonly used for the separation of indole derivatives. nih.gov

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (often with an acidic modifier like 0.1% formic acid or trifluoroacetic acid) and an organic solvent (such as acetonitrile or methanol) is typically effective. cetjournal.itmtc-usa.com The acidic modifier helps to ensure sharp peak shapes for basic compounds like this compound.

Detection: Ultraviolet (UV) detection is suitable, as the indoline ring contains a chromophore that absorbs UV light. A detection wavelength around 280 nm is often used for indole-containing compounds. cetjournal.itmdpi.com

Purity Assessment: The purity of the sample is determined by calculating the peak area of the main component as a percentage of the total peak area of all components in the chromatogram. For many research applications, a purity of >95% as measured by HPLC is required. acs.org

Interactive Data Table: Illustrative HPLC Parameters for Indoline/Indole Derivative Analysis

| Parameter | Typical Condition |

| Column | Reversed-Phase C18, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Linear gradient from low to high %B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique that can be used for the qualitative and quantitative analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility due to its salt form and polarity, derivatization can be employed to make it more amenable to GC analysis. Alternatively, analysis of the free base form may be possible.

GC-MS is particularly useful for trace analysis, such as detecting impurities or degradation products. The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification. The retention time from the GC provides one level of identification, while the mass spectrum provides a molecular fingerprint of the compound. Various GC-MS methods have been developed for the analysis of indole alkaloids and related synthetic cannabinoids. notulaebotanicae.ronih.govnotulaebotanicae.ro

A typical GC-MS analysis would involve:

Column: A capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is commonly used. notulaebotanicae.ro

Carrier Gas: Helium is typically used as the carrier gas.

Injection: A split or splitless injection mode can be used depending on the concentration of the analyte.

Temperature Program: A temperature gradient is used to elute the compounds from the column based on their boiling points.

MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, and full scan data is collected to identify the compounds based on their mass spectra.

Evaluation of Compound Stability in Research Relevant Matrices

The stability of this compound in various research-relevant matrices, such as plasma, is a critical parameter to assess during preclinical development. This is because instability can lead to a rapid clearance of the compound, a short half-life, and consequently, poor in vivo efficacy. Compounds with amide functional groups may be susceptible to hydrolysis by plasma enzymes like esterases and amidases.

The evaluation of plasma stability is typically conducted in vitro by incubating the compound with plasma from different species (e.g., human, mouse, rat) at a physiological temperature of 37°C. Aliquots of the incubation mixture are taken at various time points, and the reaction is quenched, often by protein precipitation with an organic solvent like acetonitrile. The remaining concentration of the parent compound is then quantified using a validated analytical method, most commonly LC-MS/MS. The rate of disappearance of the compound is used to calculate key stability parameters such as the half-life (t½) and the percentage of the compound remaining over time.

| Time (minutes) | Percent Remaining (Human Plasma) | Percent Remaining (Mouse Plasma) |

| 0 | 100 | 100 |

| 15 | 95 | 92 |

| 30 | 88 | 85 |

| 60 | 75 | 70 |

| 120 | 55 | 48 |

This table presents hypothetical data for illustrative purposes, as specific stability data for this compound is not publicly available.

Derivatization Strategies for Enhanced Analytical Detection

For certain analytical applications, derivatization of this compound may be employed to enhance its detectability, particularly in HPLC with UV or fluorescence detection, or to improve its chromatographic behavior. Derivatization involves chemically modifying the analyte to introduce a new functional group, often referred to as a "tag," that has more favorable analytical properties.

Given the structure of this compound, which contains a secondary amine within the indoline ring system, derivatization strategies targeting this functional group could be considered. However, the tertiary amide is generally stable and less amenable to derivatization under standard conditions. The choice of derivatizing agent depends on the analytical technique being used.

For enhancing UV detection, a chromophoric tag can be introduced. For fluorescence detection, a fluorophore can be attached to the molecule. In the context of LC-MS, derivatization can be used to improve ionization efficiency, leading to enhanced sensitivity. For instance, reagents that introduce a permanently charged moiety or a group with high proton affinity can significantly improve the signal in electrospray ionization mass spectrometry (ESI-MS).

It is important to note that a derivatization reaction should be rapid, quantitative, and produce a stable product to ensure the reliability of the analytical method. The reaction conditions must be carefully optimized to avoid the formation of byproducts that could interfere with the analysis.

| Functional Group | Derivatization Reagent Class | Potential Enhancement |

| Secondary Amine (Indoline) | Isothiocyanates (e.g., Phenylisothiocyanate) | UV Absorbance |

| Secondary Amine (Indoline) | Chloroformates (e.g., 9-fluorenylmethyl chloroformate) | Fluorescence |

| Carboxylic Acid (if hydrolyzed) | Benzylamines (e.g., 4-bromo-N-methylbenzylamine) | ESI-MS Signal |

This table provides potential derivatization strategies based on the functional groups present in the parent structure or its potential metabolites. The application of these strategies to this compound would require experimental validation.

Preclinical Efficacy and Proof of Concept Studies in Vitro/in Vivo Non Human

In vitro Biological Activity Assays

In vitro studies are crucial for determining a compound's biological activity at the cellular and molecular level. For N,N-Dimethyl-indolin-2-carboxamide HCl, the investigation into its effects on cells, enzymes, and microbes is a foundational step in understanding its potential.

Comprehensive searches of scientific literature and patent databases did not yield specific studies detailing cell-based assays for this compound. There is no publicly available information regarding its ability to engage specific cellular targets or activate or inhibit cellular pathways.

There is no publicly available data from biochemical assays to define the enzymatic activity or inhibitory profile of this compound. Its IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values against specific enzymes have not been reported in the accessible scientific literature.

No studies reporting the results of antimicrobial susceptibility testing for this compound against any pathogenic bacterial or fungal strains were identified. Therefore, data regarding its Minimum Inhibitory Concentration (MIC) values are not available.

In vivo Preclinical Model Studies (Non-human Species)

In vivo studies in animal models are essential for evaluating the efficacy of a compound in a complex biological system, providing insights into its potential therapeutic effects.

No peer-reviewed articles or patents were found that described the assessment of this compound in any relevant non-human models of disease. Consequently, there is no available data on its efficacy in conditions such as cancer, inflammation, or neurological disorders.

Consistent with the lack of in vitro antimicrobial data, no research detailing the evaluation of this compound in non-human infection models has been published. Its ability to treat or prevent infections in a living organism has not been documented in the public domain.

Pharmacokinetic Profiling in Preclinical Species

The preclinical pharmacokinetic profile of a drug candidate provides critical insights into its absorption, distribution, metabolism, and excretion (ADME) properties, which are fundamental for predicting its behavior in humans. While specific data for this compound is not available in the public domain, analysis of structurally related indoline (B122111) and indole (B1671886) carboxamide derivatives can offer valuable predictions regarding its likely pharmacokinetic characteristics.

Absorption and Distribution Characteristics

The absorption and distribution of indoline and indole carboxamide derivatives are influenced by their physicochemical properties, such as lipophilicity and protein binding. Generally, compounds within this class are evaluated for their potential to be orally bioavailable and to distribute to target tissues.

For a series of novel indoline-2-carboxamide derivatives developed as inhibitors of Trypanosoma brucei, pharmacokinetic properties were assessed in mice. These studies are crucial for understanding how such compounds behave in vivo. While specific absorption and distribution parameters for individual compounds are often detailed in proprietary reports, published research indicates that these derivatives can demonstrate properties suitable for further development, including the ability to cross the blood-brain barrier, which is essential for treating central nervous system infections acs.orgnih.govresearchgate.net.

The distribution of a compound is also significantly affected by its binding to plasma proteins. A systematic in vitro pharmacokinetic study of various indole and indazole-3-carboxamide synthetic cannabinoid receptor agonists revealed that these compounds are highly protein-bound, with percentages ranging from 88.9% to 99.5% nih.govnih.gov. High plasma protein binding can limit the amount of free drug available to exert its pharmacological effect and to be cleared from the body, thereby influencing its distribution and half-life nih.govnih.gov. It is plausible that this compound would also exhibit a significant degree of plasma protein binding.

Table 1: Illustrative Pharmacokinetic Parameters for a Structurally Related Indole Carboxamide Derivative (MMINA)

| Parameter | Predicted Value |

|---|---|

| Good drug-like molecule | Yes |

Data based on in silico predictions for 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA) nih.gov. This table is for illustrative purposes to show the types of data generated in preclinical pharmacokinetic studies.

Elucidation of Metabolic Clearance Pathways (e.g., Hepatic Microsomal Metabolism, Cytochrome P450 Involvement)

The metabolic clearance of a drug is a critical determinant of its efficacy and duration of action. For indoline and indole carboxamide derivatives, metabolism is expected to occur primarily in the liver, mediated by cytochrome P450 (CYP450) enzymes.

In vitro Metabolic Stability in Liver Microsomes:

In vitro studies using liver microsomes are a standard method to assess the metabolic stability of new chemical entities. A study on indoline-2-carboxamide derivatives identified metabolic instability as a key challenge. Analysis of these compounds in pooled mouse liver microsomes indicated that some analogues exhibited high intrinsic clearance. For instance, the introduction of a bulky alkyl group, such as an isopropyl group, on a phenyl ring substituent led to a significant increase in mouse intrinsic clearance to 35 mL/min/g acs.org. Conversely, other substitutions, like a 4-fluorophenyl group, resulted in very good metabolic stability acs.org. Computational predictions suggested that metabolism at the 5-position of the indoline ring could be a contributing factor to this instability acs.org.

A more extensive study on a series of indole and indazole-3-carboxamide synthetic cannabinoids provided a range of in vitro intrinsic clearance (CLint) values in pooled human liver microsomes (pHLM) and cryopreserved human hepatocytes (pHHeps). The intrinsic clearance in pHLM ranged from 13.7 to 2944 mL/min/kg, indicating that metabolic rates can vary dramatically based on the specific chemical structure nih.govnih.gov. These in vitro data are then used to predict human in vivo hepatic clearance nih.govnih.gov.

Table 2: In Vitro Metabolic Clearance of Selected Indole and Indazole-3-Carboxamides in Human Liver Microsomes (pHLM)

| Compound | Intrinsic Clearance (CLint) in pHLM (mL/min/kg) | Predicted Human Hepatic Clearance (CLH) (mL/min/kg) |

|---|---|---|

| (R)-AB-FUBINACA | 13.7 ± 4.06 | - |

| (S)-AMB-FUBINACA | 2944 ± 95.9 | - |

| (S)-AB-FUBINACA | - | 0.34 ± 0.09 |

| (S)-5F-AMB-PINACA | - | 17.79 ± 0.20 |

Data from a systematic study of indole and indazole-3-carboxamide synthetic cannabinoid receptor agonists nih.gov. This table illustrates the wide range of metabolic clearance observed for compounds with a similar core structure.

Cytochrome P450 Involvement:

The metabolism of the indoline and indole core structures is known to be mediated by CYP450 enzymes. For the indoline-containing drug indapamide, the dehydrogenation of the indoline ring to form an indole is a significant metabolic pathway catalyzed primarily by CYP3A4 nih.gov. Other P450 enzymes like CYP2C19 and CYP2C8 showed minor contributions nih.gov.

The indole nucleus itself is also a substrate for several CYP450 enzymes. The oxidation of indole has been shown to be catalyzed by multiple P450s, with CYP2A6 being the most active, followed by CYP2C19 and CYP2E1 nih.govresearchgate.net. These enzymes can catalyze various reactions, including hydroxylation at different positions of the indole ring nih.govresearchgate.net.

Given this, it is highly probable that the metabolic clearance of this compound would involve oxidation of the indoline ring, potentially including dehydrogenation to an indole, as well as other oxidative transformations mediated by enzymes such as CYP3A4, CYP2A6, and CYP2C19. The N,N-dimethylamide moiety may also be subject to N-dealkylation reactions, a common metabolic pathway for many drugs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N,N-Dimethyl-indolin-2-carboxamide HCl, and how are yields optimized?

- Methodology : The compound is typically synthesized via coupling reactions using indole-2-carboxylic acid derivatives and dimethylamine. A common approach involves activating the carboxylic acid with coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI, followed by reaction with dimethylamine hydrochloride. For example, Method A (amide coupling) achieved yields up to 98% for analogous indole-2-carboxamides when using primary amines, while Method B (acid chloride intermediates) showed lower yields (30%) due to side reactions .

- Optimization : Key factors include solvent choice (e.g., DMF, acetonitrile), reaction temperature (room temperature vs. reflux), and stoichiometric ratios of reagents. Anhydrous conditions and catalytic bases (e.g., triethylamine) improve efficiency .

Q. What analytical techniques are essential for characterizing this compound?

- Structural Confirmation :

- 1H/13C NMR : Peaks at δ ~2.8–3.2 ppm (N,N-dimethyl groups) and δ ~160 ppm (carboxamide carbonyl) are diagnostic. Aromatic protons in the indole ring appear as multiplet signals between δ 6.5–8.0 ppm .

- Mass Spectrometry (ESI-MS) : The molecular ion [M+H]+ should match the calculated mass (e.g., C11H13ClN2O: 231.08 g/mol). High-resolution MS (HRMS) validates purity .

Advanced Research Questions

Q. How can researchers address low yields in the synthesis of N-substituted indole-2-carboxamides?

- Root Causes : Low yields (e.g., 30% in Method B) often stem from steric hindrance, poor solubility of intermediates, or side reactions (e.g., hydrolysis of acid chlorides).

- Solutions :

- Use microwave-assisted synthesis to accelerate reaction kinetics.

- Introduce protecting groups (e.g., Boc) for sensitive intermediates, as seen in piperazine-substituted analogs .

- Optimize solvent polarity: DMF enhances solubility but may decompose at high temperatures, releasing dimethylamine and CO, which can quench reactions .

Q. What experimental designs are effective for evaluating the antimycobacterial activity of this compound?

- Bioassay Design :

- In vitro MIC assays : Test against Mycobacterium tuberculosis H37Rv strains in 7H9 media, with rifampicin as a positive control. Incubate for 7–14 days at 37°C .

- Cytotoxicity Screening : Use mammalian cell lines (e.g., Vero cells) to assess selectivity indices (SI = IC50/MIC) .

- Data Interpretation : Correlate substituent effects (e.g., halogenation at indole positions 4/6) with activity. For example, 4,6-difluoro analogs showed enhanced potency due to increased membrane permeability .

Q. How can structural modifications improve solubility and stability of this compound?

- Strategies :

- Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., ranitidine HCl formulations) .

- PEGylation : Attach polyethylene glycol (PEG) chains to the indole nitrogen, as demonstrated in photoactivatable analogs for targeted delivery .

- Co-solvent Systems : Use DMSO/water mixtures for in vitro assays, but avoid prolonged storage due to DMF’s hygroscopic nature .

Q. How should researchers resolve contradictions in spectral data or biological activity between batches?

- Troubleshooting :

- Batch Analysis : Compare NMR and HRMS data across batches to identify impurities (e.g., residual solvents or byproducts like dimethylamine).

- Crystallography : Single-crystal X-ray diffraction resolves ambiguous proton assignments in crowded spectral regions (e.g., overlapping aromatic signals) .

- Replicate Assays : Control for variables like oxygen sensitivity (use argon atmosphere) or enzyme batch variability in bioassays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.